Bienvenue dans la boutique en ligne BenchChem!

(R)-1-Cbz-pyrrolidine-3-carboxylic acid

Chiral purity Optical rotation Enantiomeric identity

(R)-1-Cbz-pyrrolidine-3-carboxylic acid (CAS 192214-06-5) is a chiral pyrrolidine-3-carboxylic acid derivative bearing an N-terminal benzyloxycarbonyl (Cbz) protecting group. With molecular formula C₁₃H₁₅NO₄ and molecular weight 249.26 g/mol, this compound serves as a protected β-proline analog and a versatile chiral building block in medicinal chemistry and asymmetric synthesis.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
CAS No. 192214-06-5
Cat. No. B070735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Cbz-pyrrolidine-3-carboxylic acid
CAS192214-06-5
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m1/s1
InChIKeyJSASVUTVTRNJHA-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Cbz-pyrrolidine-3-carboxylic acid (CAS 192214-06-5): Chiral N-Protected Pyrrolidine Building Block for Asymmetric Synthesis Procurement


(R)-1-Cbz-pyrrolidine-3-carboxylic acid (CAS 192214-06-5) is a chiral pyrrolidine-3-carboxylic acid derivative bearing an N-terminal benzyloxycarbonyl (Cbz) protecting group. With molecular formula C₁₃H₁₅NO₄ and molecular weight 249.26 g/mol, this compound serves as a protected β-proline analog and a versatile chiral building block in medicinal chemistry and asymmetric synthesis . The (R)-enantiomer is characterized by a specific optical rotation of [α]D = -18.2° (c = 0.01 g/mL, CHCl₃, 20°C, 589 nm) and is commercially available at purities ranging from 95% to ≥98% with batch-specific quality control documentation including NMR, HPLC, and GC analyses .

Why Generic Substitution of (R)-1-Cbz-pyrrolidine-3-carboxylic acid with Racemic or (S)-Enantiomer Fails in Chiral Synthesis


Substituting (R)-1-Cbz-pyrrolidine-3-carboxylic acid (CAS 192214-06-5) with its (S)-enantiomer (CAS 192214-00-9), the racemic mixture (CAS 188527-21-1), or the unprotected (R)-pyrrolidine-3-carboxylic acid (CAS 72580-54-2) is scientifically invalid for stereochemically defined synthetic routes. The (R)- and (S)-enantiomers produce diastereomeric intermediates during peptide coupling or scaffold elaboration, fundamentally altering downstream stereochemical outcomes [1]. The racemic form (CAS 188527-21-1) lacks stereochemical identity and is unsuitable for any enantioselective application requiring defined chirality at the pyrrolidine C-3 position . The unprotected (R)-pyrrolidine-3-carboxylic acid (CAS 72580-54-2) lacks the Cbz protecting group essential for orthogonal protection strategies in multi-step syntheses, requiring additional protection/deprotection steps that reduce overall yield and increase impurity burden . Furthermore, the R-enantiomer differs physically from the S-enantiomer: the S-form exhibits a sharp melting point of 96–98°C, while the R-form is an oil-to-waxy solid, a distinction critical for identity verification and quality control in regulated pharmaceutical intermediate supply chains .

(R)-1-Cbz-pyrrolidine-3-carboxylic acid (CAS 192214-06-5): Quantitative Differential Evidence Versus Closest Analogs for Procurement Decisions


Chiral Identity Verification: Specific Optical Rotation Differentiates (R)-Enantiomer from (S)-Enantiomer

The (R)-enantiomer of 1-Cbz-pyrrolidine-3-carboxylic acid (CAS 192214-06-5) exhibits a specific optical rotation of [α]D = −18.2° (c = 0.01 g/mL, CHCl₃, 20°C, 589 nm) as certified by ChemicalBook . In contrast, the (S)-enantiomer (CAS 192214-00-9) does not have an optical rotation value listed in the ChemicalBook database, despite having other physical properties documented (melting point 96–98 °C, density, boiling point) . This specification gap means the (R)-enantiomer possesses a verifiable, database-certified optical rotation for identity confirmation, while the (S)-enantiomer lacks equivalent public specification. In the primary literature (J. Org. Chem. 1997), a related (S)-derivative was reported with [α]D = −8.4° (c = 2.1, CH₂Cl₂), though this was measured under non-identical solvent and concentration conditions, precluding direct comparison [1].

Chiral purity Optical rotation Enantiomeric identity Quality control

Physical Form Differentiation: R-Enantiomer Lacks Sharp Melting Point Versus S-Enantiomer (96–98 °C)

The (R)-enantiomer (CAS 192214-06-5) is described across multiple vendor sources as a white to off-white solid or an oily syrup, with no sharp melting point reported in either ChemicalBook or vendor certificates of analysis . In contrast, the (S)-enantiomer (CAS 192214-00-9) consistently exhibits a sharp melting point of 96–98 °C as documented by ChemicalBook and multiple vendor sources . This physical form dichotomy is significant: the S-enantiomer's sharp melting point allows purity assessment by melting point depression, a simple pharmacopoeial method, whereas the R-enantiomer requires chromatographic or spectroscopic purity determination, which may be advantageous or disadvantageous depending on the QC infrastructure. The oily/waxy nature of the R-enantiomer also presents different handling and formulation characteristics for solid-phase peptide synthesis and automated synthesis platforms [1].

Physical characterization Melting point Solid-state properties Polymorphism

Procurement Cost Efficiency: Apollo Scientific Pricing Shows R-Enantiomer at 37 €/g vs. S-Enantiomer at 52 €/g

A direct head-to-head price comparison from the same authorized distributor (Apollo Scientific, via CymitQuimica) shows that (R)-1-Cbz-pyrrolidine-3-carboxylic acid (CAS 192214-06-5, 98% purity) is priced at 37 € per gram, whereas the (S)-enantiomer (CAS 192214-00-9, 98% purity) is priced at 52 € per gram—a 29% lower cost for the R-enantiomer . At larger scales (25 g), the R-enantiomer is priced at approximately 4,165 € (167 €/g) versus 665 € (27 €/g) for the S-enantiomer, though the 25 g listing for the R-form may reflect a different supplier tier or purity grade . Multiple independent vendors (Bidepharm, Aladdin, ChemScene, Fluorochem) stock the R-enantiomer at purities from 95% to ≥98% with batch-specific CoA documentation, indicating robust multi-source commercial availability .

Procurement cost Price comparison Supply chain Commercial availability

Batch-Level Quality Documentation: Bidepharm Provides NMR, HPLC, and GC Traceability for the R-Enantiomer

Bidepharm (a major Chinese research chemical supplier) provides batch-specific quality control documentation for CAS 192214-06-5 including NMR, HPLC, and GC analyses at a standard purity of 97% . While both the R- and S-enantiomers are offered with similar purity specifications by multiple vendors, the R-enantiomer benefits from broader multi-vendor availability with documented batch-level traceability. The racemic 1-N-Cbz-pyrrolidine-3-carboxylic acid (CAS 188527-21-1) is also available at 97–98% purity , but its lack of stereochemical definition makes it inapplicable for enantioselective synthesis. For the (R)-enantiomer, vendor ChemScene specifies ≥98% purity with storage at 4°C and provides a downloadable SDS, establishing a higher purity tier for demanding applications .

Quality assurance Batch traceability Analytical certification GMP intermediate

Patent-Cited Synthetic Utility: R-Enantiomer Used as Key Intermediate in GPR43 Agonist Patent WO2014/135932

The (R)-enantiomer (CAS 192214-06-5) is explicitly cited as an intermediate in patent WO2014/135932 A1 (assigned to Ogeda S.A.), which describes novel pyrrolidine carboxylic acid derivatives as G-protein coupled receptor 43 (GPR43) agonists for treating metabolic diseases [1]. The patent references the compound at Page/Page column 12–13, establishing its role in a defined pharmaceutical synthesis pathway . While the (S)-enantiomer (CAS 192214-00-9) is cited in a different patent (WO2011/160020 A2, Page/Page column 62) for a distinct synthetic application , the R-enantiomer's association with GPR43 agonist programs targeting metabolic disorders provides a traceable intellectual property anchor for procurement in drug discovery programs pursuing this target class.

Patent intermediate GPR43 agonist Metabolic disease Drug development

Lipophilicity and Solubility Predictions: R-Enantiomer Shows Consensus LogP of 1.37 Supporting Blood-Brain Barrier Permeability Assessment

In silico physicochemical profiling provided by Bidepharm for (R)-1-Cbz-pyrrolidine-3-carboxylic acid yields a Consensus Log P of 1.37 (averaged across five computational methods: iLOGP 2.02, XLOGP3 1.28, WLOGP 1.2, MLOGP 1.31, SILICOS-IT 1.03) . The topological polar surface area (TPSA) is 66.84 Ų, and the predicted aqueous solubility (ESOL Log S) is −2.11 (approximately 1.94 mg/mL) . These values place the compound within favorable drug-like property space. In comparison, the (S)-enantiomer has a reported LogP of 1.6676 (single method) and identical TPSA of 66.84 . The computed pKa of 4.46 ± 0.20 (predicted) is identical for both enantiomers, as expected for enantiomeric pairs . While enantiomers share identical computed physicochemical descriptors (except optical rotation), the availability of multi-method consensus LogP data for the R-enantiomer provides greater confidence for computational medicinal chemistry workflows.

Lipophilicity LogP Drug-likeness In silico ADME

Optimal Procurement Scenarios for (R)-1-Cbz-pyrrolidine-3-carboxylic acid (CAS 192214-06-5) Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of β-Proline-Containing Peptidomimetics Requiring Defined (R)-Configuration at Pyrrolidine C-3

When a synthetic route demands a chiral pyrrolidine-3-carboxylic acid building block with unambiguous (R)-stereochemistry, CAS 192214-06-5 is the mandatory choice over the racemic form (CAS 188527-21-1) or the (S)-enantiomer (CAS 192214-00-9). The certified optical rotation of [α]D = −18.2° enables incoming identity verification, and the Cbz protecting group provides orthogonal protection compatible with Fmoc- and Boc-based solid-phase peptide synthesis strategies . The compound's documented use in GPR43 agonist programs (WO2014/135932) provides additional IP provenance for drug discovery programs in metabolic disease [1].

Cost-Sensitive Academic Medicinal Chemistry Library Synthesis

For academic laboratories synthesizing compound libraries where the (R)-configuration is the desired stereochemistry, the R-enantiomer's 29% lower cost at the 1 g scale (37 € vs. 52 € for the S-form from the same distributor) directly reduces procurement expenditure without compromising purity . With multiple vendors offering 95–98% purity tiers, researchers can select the appropriate grade for each stage: 95% for initial route scouting and ≥98% for lead optimization candidates requiring full analytical characterization [1].

GMP Intermediate Supply for Preclinical Development Requiring Batch-Level Analytical Traceability

When a development program transitions from discovery to preclinical candidate supply, the R-enantiomer's multi-vendor availability with batch-specific CoA documentation (NMR, HPLC, GC as provided by Bidepharm) supports the establishment of a qualified supplier network . The availability of higher-purity tiers (≥98% from ChemScene, 97% from Aladdin with Reaxys Registry Number linkage) facilitates the documentation required for regulatory CMC submissions [1]. The well-defined optical rotation specification provides an orthogonal identity test compatible with pharmacopoeial methods .

CNS Drug Discovery Programs Leveraging Consensus LogP Data for Blood-Brain Barrier Permeability Prediction

For CNS-targeted programs, the R-enantiomer's consensus LogP of 1.37 (5-method average) and TPSA of 66.84 Ų fall within favorable ranges for blood-brain barrier penetration (LogP 1–3, TPSA < 90 Ų) . The availability of multi-method computational property data on the vendor datasheet accelerates in silico ADME triaging without requiring in-house determination, enabling faster go/no-go decisions during fragment-based screening and hit expansion phases .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-Cbz-pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.